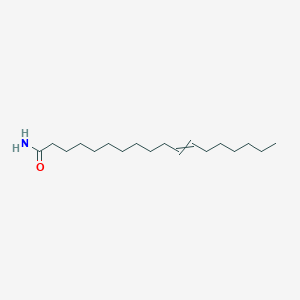
Octadec-11-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadec-11-enamide: is a long-chain fatty acid amide with the molecular formula C18H35NO . It is a derivative of octadecenoic acid, featuring an amide functional group at the 11th carbon position. This compound is known for its surfactant properties and has been studied for various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method for synthesizing octadec-11-enamide involves the direct amidation of octadecenoic acid with ammonia or an amine under dehydrating conditions.
Oxidative Desaturation: Another approach involves the oxidative desaturation of octadecanamide to introduce the double bond at the 11th position.
Industrial Production Methods: Industrial production of this compound often employs large-scale amidation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Hydrogen gas (H2) with Pd/C
Catalysts: Iron, manganese, palladium on carbon
Major Products:
Epoxides: Formed through oxidation of the double bond
Hydroxylated Products: Resulting from further oxidation
Octadecanamide: Produced via reduction
Aplicaciones Científicas De Investigación
Chemistry:
Surfactants: Octadec-11-enamide is used as a surfactant in various formulations due to its ability to reduce surface tension.
Catalysis: It serves as a ligand in certain catalytic reactions, enhancing the efficiency of the process.
Biology:
Cell Signaling: The compound has been studied for its role in cell signaling pathways, particularly in relation to lipid metabolism.
Medicine:
Drug Delivery: this compound is explored for its potential in drug delivery systems, particularly for hydrophobic drugs.
Industry:
Mecanismo De Acción
Octadec-11-enamide exerts its effects primarily through interaction with lipid membranes and receptors. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ) , influencing lipid metabolism and adipogenesis . The compound binds to the ligand-binding domain of PPARγ, leading to the activation of downstream signaling pathways involved in lipid storage and glucose metabolism.
Comparación Con Compuestos Similares
Oleamide (Octadec-9-enamide): Similar in structure but with the double bond at the 9th position.
Stearamide (Octadecanamide): Lacks the double bond, making it more saturated and less reactive.
Ceramide NP: A lipid molecule with a similar amide structure, used in skin barrier function improvement.
Uniqueness: Octadec-11-enamide’s unique position of the double bond at the 11th carbon distinguishes it from other fatty acid amides. This structural feature imparts specific chemical reactivity and biological activity, making it valuable for specialized applications in surfactants, drug delivery, and catalysis.
Propiedades
Número CAS |
117654-34-9 |
|---|---|
Fórmula molecular |
C18H35NO |
Peso molecular |
281.5 g/mol |
Nombre IUPAC |
octadec-11-enamide |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H2,19,20) |
Clave InChI |
GCOWPYITHHYBKS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCCCCCCCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)
![1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine](/img/structure/B14302356.png)


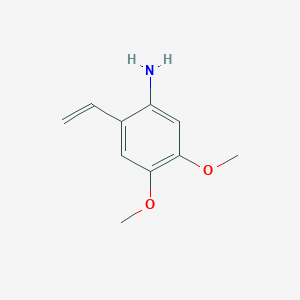
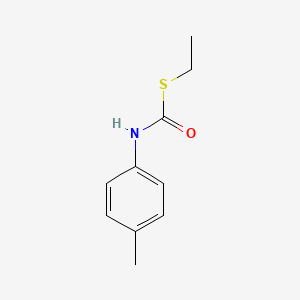
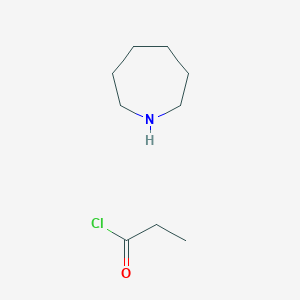
![2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide](/img/structure/B14302400.png)
![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)
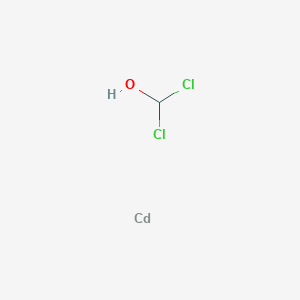
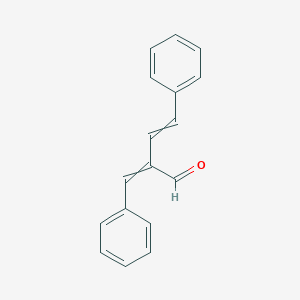
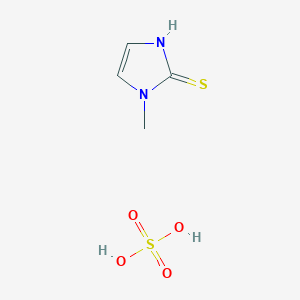
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14302443.png)
